molecular formula C11H15NO2 B8795119 2-Tert-butyl-5-methyl-4-nitrosophenol CAS No. 5435-72-3

2-Tert-butyl-5-methyl-4-nitrosophenol

Cat. No. B8795119
CAS RN: 5435-72-3
M. Wt: 193.24 g/mol
InChI Key: ADSFEUISZHRJTO-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methyl-4-nitrosophenol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-5-methyl-4-nitrosophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-5-methyl-4-nitrosophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5435-72-3

Product Name

2-Tert-butyl-5-methyl-4-nitrosophenol

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-5-methyl-4-nitrosophenol

InChI

InChI=1S/C11H15NO2/c1-7-5-10(13)8(11(2,3)4)6-9(7)12-14/h5-6,13H,1-4H3

InChI Key

ADSFEUISZHRJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(tert-butyl)-5-methylphenol (32.9 g, 0.2 mol) in water:ethanol (300 ml, 2:1) was added concentrated hydrochloric acid (20 ml, 0.24 mol) and then cooled to 0° C. To the solution was added dropwise a solution of sodium nitrite (14.5 g, 0.21 mol) in water (40 ml) over 30 minutes. After completing the dropwise addition, the mixture was stirred at the same temperature for 2 hours. The precipitated crystals were collected by a filtration, and washed with a cold water. The resultant crystal was dissolved in an ethyl acetate:THF (9:1) solution, washed with saturated brine, dried over sodium sulfate, and purified by silica gel column chromatography on a small amount of silica gel which was eluted with ethyl acetate. After the solvent was removed under reduced pressure, the residue was suspended in hexane and the crystals were collected by filtration to obtain 31.4 g of the title compound.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81%

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